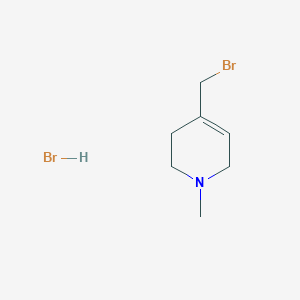

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a substituted pyridine. It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide can be characterized through various spectroscopic techniques . The crystal and molecular structure of related pteridine compounds have been elucidated through X-ray analysis, revealing details about their covalent and intramolecular interactions.Chemical Reactions Analysis

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives . These reactions are essential for the synthesis of compounds with potential biological applications.Physical And Chemical Properties Analysis

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a solid at 20 degrees Celsius . It has a melting point of 185.0 to 191.0 degrees Celsius . It is soluble in water . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .Scientific Research Applications

Bromination of Heterocyclic Compounds

4-Aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines undergo bromination to form mono-, di-, tri-, and tetrabromo derivatives. The bromination process facilitates the conversion of N-unsubstituted bromomethyl-1,4-dihydropyridines to tetrahydrofuropyridines, showcasing the compound's utility in synthetic organic chemistry for the functionalization of heterocyclic bases (Skrastin'sh et al., 1991).

Synthesis of Piperidines and Pyridines

The compound serves as a key intermediate in the synthesis of complex heterocyclic structures. For example, 5-Methyl-3-(bromomethyl)pyridine, an analog of the compound , is crucial in synthesizing rupatadine, demonstrating its importance in pharmaceutical chemistry (Guo et al., 2015).

Antioxidant Activity Studies

Although not directly involving 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide, studies on related bromophenols from red algae have shown significant antioxidant activity. These findings suggest the potential of brominated compounds in developing antioxidant therapies and underscore the broader implications of bromination reactions in medicinal chemistry (Olsen et al., 2013).

Structural and Kinetic Studies of Poly(methylenepyridinium)s

Research involving the polymerization of bromomethylpyridine derivatives, closely related to 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide, highlights the compound's potential in creating novel polymeric materials. These studies provide insights into the reactivity and stability of poly(methylenepyridinium)s, which could inform the development of new materials with specific electronic or catalytic properties (Monmoton et al., 2008).

Safety And Hazards

properties

IUPAC Name |

4-(bromomethyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN.BrH/c1-9-4-2-7(6-8)3-5-9;/h2H,3-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBPTAFXICADIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843657.png)

![{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone O-methyloxime](/img/structure/B2843658.png)

![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)

![ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2843667.png)

![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)

![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)

![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)